N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
Overview
Description
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with an IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially lead to a decrease in the pH level, affecting the survival of Helicobacter pylori .
Biochemical Analysis
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby disrupting metabolic flux and reducing the production of certain metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as urease, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of its reaction products. Furthermore, the compound can activate or inhibit other enzymes, depending on its binding affinity and the nature of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and alterations in metabolite levels. These interactions are crucial for understanding the compound’s overall biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is crucial for its activity and function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Attachment of the Ethyl Group: The 5-amino-1,3,4-thiadiazole is then reacted with 2-bromoethylamine to introduce the ethyl group at the 2-position.
Formation of the Benzamide: Finally, the resulting intermediate is reacted with 3-bromobenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide can undergo various chemical reactions, including:
- Oxidation and Reduction Reactions
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUWPXFDYSIXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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